(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (hydrochloride) is a key intermediate in the synthesis of telcagepant (MK-0974), a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, ] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. [, ] While not pharmacologically active itself, this compound serves as a crucial precursor in the multi-step synthesis of telcagepant. []
This route utilizes a ring-closing metathesis reaction involving a styrene derivative (compound 7 in []) as the key step. While specific details of this route are not extensively elaborated in the provided abstracts, it likely involves the formation of the azepan-2-one ring system through the metathesis reaction followed by subsequent modifications to introduce the desired substituents.
This route employs a highly diastereoselective Hayashi-Miyaura reaction as the pivotal step. This reaction involves the rhodium-catalyzed addition of an arylboronic acid to a nitroalkene (compound 16 in []), leading to the formation of the desired (3R,6S) stereochemistry in the azepan-2-one ring. This route has been successfully implemented for the multigram-scale synthesis of telcagepant, indicating its efficiency and scalability. []
The molecular structure of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (hydrochloride) consists of: [, ]
The stereochemistry at the 3 and 6 positions of the azepanone ring is crucial for the biological activity of the final compound, telcagepant. The (3R,6S) configuration is specifically required for potent CGRP receptor antagonism. []
The primary chemical reaction involving (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (hydrochloride) is its condensation with 2-oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine. [, ] This reaction is typically mediated by 1,1'-carbonyldiimidazole (CDI), a common coupling reagent in organic synthesis. The reaction results in the formation of an amide bond between the amino group of the azepan-2-one derivative and the carboxylic acid group of the imidazopyridine moiety, ultimately yielding telcagepant (MK-0974). [, ]
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (hydrochloride) itself does not possess any inherent biological activity relevant to CGRP receptor antagonism. [] Its mechanism of action is solely based on its role as a synthetic intermediate in producing telcagepant, the actual CGRP receptor antagonist.
The primary application of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (hydrochloride) is as a key intermediate in the synthesis of telcagepant (MK-0974). [, ]
This compound enables the development and large-scale production of telcagepant, facilitating its preclinical and clinical evaluation as a potential migraine treatment. [] The successful synthesis of this intermediate has played a crucial role in advancing CGRP receptor antagonist research and developing novel migraine therapies.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6